![molecular formula C11H11F3N4O2 B2847147 乙基((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)氨基甲酸酯 CAS No. 2034419-30-0](/img/structure/B2847147.png)

乙基((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

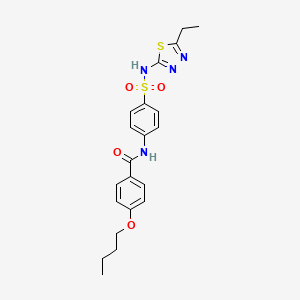

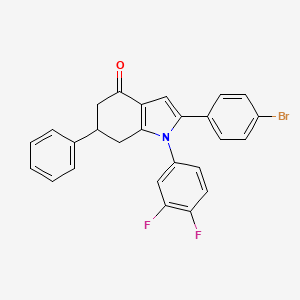

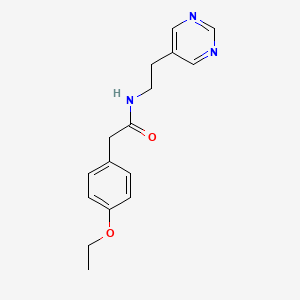

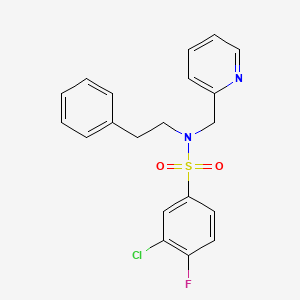

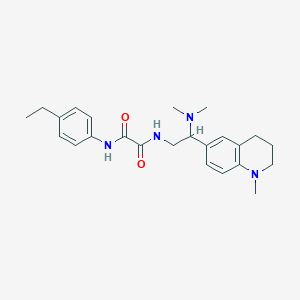

Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of triazole compounds often involves the use of commercially available nonexpensive reagents . For instance, in the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows triazole compounds to readily bind with a variety of enzymes and receptors in the biological system .

Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities, which are attributed to their ability to readily bind with a variety of enzymes and receptors in the biological system .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary depending on their specific structure and the presence of any substituents .

科学研究应用

杂环化合物合成

2-重氮-4,4,4-三氟-3-氧代丁酸乙酯已被确定为合成一系列三氟甲基杂环化合物的多功能中间体,包括恶唑、噻唑、咪唑、1,2,4-三嗪和吡啶。这些化合物通过铑(II)或铜(II)催化的卡宾 X-H 插入反应合成,证明了该化合物在直接或通过最少的附加步骤生产多种三氟甲基衍生物方面的效用 (Honey 等人,2012)。

抗菌活性

从 1,2-二氨基-5-氰基-4-(4-甲氧苯基)-6-氧代-1,6-二氢吡啶-3-羧酸乙酯开始,对新合成的化合物(包括多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶)进行了抗菌活性筛选。这些研究突出了使用乙基((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)氨基甲酸酯衍生物作为抗菌剂的潜力 (El‐Kazak & Ibrahim,2013)。

抗白血病活性

使用三氟甲磺酸盐或中间体中离子恶唑酮合成的双[[(氨基甲酰氧)甲基]取代的吡咯稠合三环杂环化合物的研究显示出对 P388 淋巴细胞性白血病的活性。这项研究提出了乙基((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)氨基甲酸酯衍生物在开发抗白血病疗法中的潜在应用 (Anderson 等人,1988)。

抗癌剂

乙基(1,2-二氢吡啶并[3,4-b]吡嗪-7-基)氨基甲酸酯具有结合细胞微管蛋白并在有丝分裂时产生细胞积累的能力,对小鼠的实验性肿瘤表现出细胞毒活性。这突出了一种研究乙基((8-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)氨基甲酸酯及其衍生物的抗癌应用的途径 (Temple 等人,1989)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may interfere with various biochemical pathways involved in cell growth, inflammation, oxidative stress, viral replication, and enzymatic reactions .

Result of Action

Similar compounds have shown antibacterial activities, suggesting that the compound may exert bactericidal or bacteriostatic effects .

安全和危害

未来方向

The future directions in the research and development of triazole compounds could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . There is also a focus on creating compound collections containing “privileged scaffolds” to eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

属性

IUPAC Name |

ethyl N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2/c1-2-20-10(19)15-6-8-16-17-9-7(11(12,13)14)4-3-5-18(8)9/h3-5H,2,6H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJONJLLEDCGUDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NN=C2N1C=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)